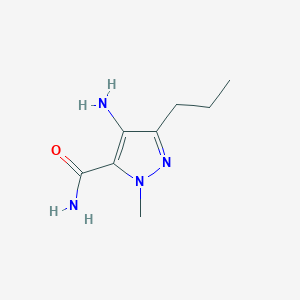

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMXDLWWQHYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391592 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-02-8 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological significance of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This pyrazole derivative is a notable compound, recognized primarily as an impurity in the synthesis of Sildenafil, a widely used medication.[1][2][3] It also shows potential as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).[4] This document consolidates key data from various sources, offering detailed experimental context and visual representations of its synthesis and potential mechanism of action to support further research and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt. These properties are fundamental to understanding the compound's behavior in chemical and biological systems.

This compound (Base Compound)

This form of the compound is the primary subject of this guide.

| Property | Value | Source |

| CAS Number | 139756-02-8 | [2][5][6] |

| IUPAC Name | 4-amino-1-methyl-3-propylpyrazole-5-carboxamide | [2] |

| Molecular Formula | C₈H₁₄N₄O | [2][5][6] |

| Molecular Weight | 182.22 g/mol | [2][5][6] |

| Melting Point | 98-101 °C | [3][7] |

| Boiling Point | 325.9 ± 42.0 °C at 760 mmHg | [3][7] |

| Density | 1.3 ± 0.1 g/cm³ | [3][7] |

| Flash Point | 150.9 ± 27.9 °C | [3][7] |

| logP | 0.17 - 1.3352 | [3][7] |

| PSA (Polar Surface Area) | 86.93 Ų | [3][8] |

| InChI Key | PZMXDLWWQHYXGY-UHFFFAOYSA-N | [2] |

| SMILES | CCCc1nn(C)c(C(N)=O)c1N | [7] |

This compound Hydrochloride (Salt Form)

The hydrochloride salt form is also commercially available and exhibits different solubility properties.

| Property | Value | Source |

| CAS Number | 247584-10-7 | [1][4] |

| IUPAC Name | 4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride | [1][4] |

| Molecular Formula | C₈H₁₅ClN₄O | [1][4] |

| Molecular Weight | 218.68 g/mol | [1][4] |

| Appearance | Off-white solid | [1][4] |

| Solubility | Enhanced water solubility compared to the free base. | [4] |

| InChI Key | TWAOVUDRQJPVDF-UHFFFAOYSA-N | [1][4] |

| SMILES | CCCC1=NN(C(=C1N)C(=O)N)C.Cl | [4] |

Synthesis and Chemical Reactions

The synthesis of this compound is a multi-step process that is crucial for its production, both as a research chemical and as an impurity in industrial synthesis.[9]

Synthetic Pathway Overview

An improved synthetic method involves a three-step process starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester. This method is noted for being simpler, milder, and more suitable for industrial production, achieving a total yield of 39.3%.[9] The key improvements include performing methylation and hydrolysis in a single reactor, adding a solvent extraction step during nitration, and using catalytic reduction.[9]

Chemical Reactivity

As a substituted pyrazole carboxamide, this compound can undergo several types of chemical reactions:

-

Nucleophilic Substitution: The amino group at the 4-position can act as a nucleophile.[4]

-

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[4]

-

Condensation Reactions: The molecule can participate in condensation reactions to form more complex structures.[4]

Experimental Protocols

While specific experimental data for this exact molecule is limited in publicly available literature, the following are general, standard protocols for determining the key physicochemical properties listed above.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus or Thiele tube.

-

Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is heated at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow (0.5-2 °C). The reported melting point is 98-101 °C.[3][7]

Determination of Solubility

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, and a method for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).

-

Methodology: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the compound in the clear supernatant is determined using a calibrated analytical method. This concentration represents the equilibrium solubility. The hydrochloride salt form is noted to have enhanced water solubility.[4]

Determination of Partition Coefficient (logP)

-

Methodology (Shake-Flask Method): This is the classical method for determining the octanol-water partition coefficient.

-

A solution of the compound is prepared in either n-octanol or water.

-

This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand until the phases completely separate.

-

The concentration of the compound in each phase is measured.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The reported LogP value ranges from 0.17 to 1.3352.[3][7]

-

Biological Activity and Signaling Pathways

Potential as a PDE1 Inhibitor

This compound has been identified as a possible inhibitor of phosphodiesterase 1 (PDE1).[4] PDE enzymes are crucial in signal transduction pathways as they hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

In many cellular systems, signaling begins with the activation of adenylyl cyclase (AC) or guanylyl cyclase (GC), which produce cAMP and cGMP, respectively. These second messengers then activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to downstream cellular responses. PDE enzymes terminate this signal by breaking down cAMP and cGMP. By inhibiting PDE1, this compound could potentially prolong the action of these second messengers, leading to various physiological effects.

Applications and Significance

This compound is of significant interest in several areas:

-

Pharmaceutical Manufacturing: Its primary recognition is as a process impurity in the industrial synthesis of Sildenafil.[1][2][3] Understanding its properties is vital for quality control and process optimization.

-

Drug Discovery: As a potential hypolipidemic agent and PDE1 inhibitor, it serves as a scaffold or lead compound for developing new therapeutics, particularly for metabolic or cardiovascular disorders.[1][4]

-

Research Chemical: It is used as a building block in the synthesis of other complex molecules in both pharmaceutical and agricultural chemistry.[10]

Safety Information

According to GHS classifications, this compound is associated with the following hazards:

-

Hazard Statements:

-

Personal Protective Equipment: It is recommended to use appropriate protective equipment, including gloves, eye shields, and a dust mask.

References

- 1. Buy this compound Hydrochloride | 247584-10-7 [smolecule.com]

- 2. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 4. Buy this compound Hydrochloride (EVT-342878) | 247584-10-7 [evitachem.com]

- 5. This compound | Advent [adventchembio.com]

- 6. fuaij.com [fuaij.com]

- 7. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, with the Chemical Abstracts Service (CAS) number 139756-02-8, is a pyrazole derivative recognized primarily for its role as a key intermediate in the industrial synthesis of Sildenafil, a widely used medication. Beyond its role in pharmaceutical manufacturing, this compound has been noted for its potential as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1), although detailed public data on these activities remains limited.

This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, a detailed synthesis protocol, and its established role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and use in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₄O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

| Melting Point | 98-101 °C | [1] |

| Boiling Point (Predicted) | 325.9 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.32 g/cm³ | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [4] |

| pKa (Predicted) | 15.30 ± 0.50 | [4] |

Synthesis Protocol

An improved, multi-step synthesis of this compound has been developed to enhance yield and suitability for industrial production. The process starts from 3-n-propylpyrazole-5-carboxylic acid ethyl ester and involves methylation, hydrolysis, nitration, and reduction steps.

Experimental Protocol:

The synthesis involves the following key transformations:

-

Methylation and Hydrolysis: The initial steps of methylation and subsequent hydrolysis are performed in a single reactor to streamline the process, avoiding the need for isolation and purification of the intermediate.

-

Nitration: A solvent extraction step is incorporated during the nitration process to improve purity and yield.

-

Reduction: The final step involves a catalytic reduction using ammonium formate and a metal catalyst to yield the target compound.

This optimized method is reported to have a total yield of 39.3%, which is an 8.5% improvement over previous technologies, offering a simpler and milder route for production.

Below is a workflow diagram illustrating the key stages of the synthesis.

Role in Sildenafil Synthesis

The primary documented application of this compound is as a crucial building block in the synthesis of Sildenafil. Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction. The pyrazole carboxamide core of the intermediate is a key structural feature that is elaborated upon to construct the final pyrazolo[4,3-d]pyrimidin-7-one ring system of Sildenafil.

The diagram below illustrates the logical relationship of this intermediate in the Sildenafil synthesis pathway.

Putative Biological Activities

While its role as a synthetic intermediate is well-established, this compound has been described as a potential hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).

-

Phosphodiesterase 1 (PDE1) Inhibition: PDE1 is a member of the phosphodiesterase enzyme family that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE1 would lead to increased intracellular levels of these second messengers, which could have various physiological effects. However, there is a lack of publicly available quantitative data, such as IC50 values, or detailed experimental studies to confirm the extent and mechanism of PDE1 inhibition by this specific compound.

-

Hypolipidemic Activity: The potential for this compound to act as a hypolipidemic agent suggests it may play a role in lowering lipid levels in the blood. The mechanism of this potential activity has not been elucidated in the available literature.

It is important for researchers to note that these biological activities are considered putative and require further experimental validation.

Safety and Handling

Based on available safety data, this compound is classified as an irritant. The following table summarizes the key hazard information.

| Hazard Information | Details | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Conclusion

This compound is a well-characterized compound with a primary, documented role as a key intermediate in the synthesis of Sildenafil. Its chemical and physical properties are well-defined, and an optimized synthesis protocol is available. While there are mentions of its potential as a PDE1 inhibitor and a hypolipidemic agent, these biological activities are not yet supported by detailed, publicly available experimental data. This presents an opportunity for further research to explore the pharmacological potential of this molecule beyond its current application in pharmaceutical synthesis. Researchers should handle this compound with appropriate safety precautions due to its irritant nature.

References

- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]

- 3. In vitro biotransformation of sildenafil (Viagra) in the male rat: the role of CYP2C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

This compound is a substituted pyrazole derivative. Its core structure consists of a five-membered pyrazole ring with amino, methyl, propyl, and carboxamide functional groups attached. This compound is notably recognized as a key intermediate in the industrial synthesis of Sildenafil.[1][2]

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 139756-02-8[1] |

| Molecular Formula | C₈H₁₄N₄O[1][3][4] |

| SMILES | CCCc1c(N)c(C(=O)N)n(C)n1[4] |

| InChI Key | PZMXDLWWQHYXGY-UHFFFAOYSA-N[1] |

Diagram 1: Molecular Structure and Identifiers

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 98-101 °C | [2][4] |

| Boiling Point (Predicted) | 325.9 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.32 g/cm³ | [2] |

Note: Some physical properties are predicted based on computational models and may not reflect experimentally determined values.

Synthesis

An improved, multi-step synthesis for this compound has been reported, starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester.[5] This method is described as being more suitable for industrial production due to its simplicity and mild reaction conditions.[5]

Experimental Protocol: Improved Synthesis

While a detailed, step-by-step protocol is not publicly available, the improved synthesis involves the following key transformations[5]:

-

Methylation and Hydrolysis: The starting material, 3-n-propylpyrazole-5-carboxylic acid ethyl ester, undergoes methylation and subsequent hydrolysis in a one-pot reaction. This avoids the need for isolation and purification of the intermediate.

-

Nitration: A solvent extraction step is incorporated during the nitration process.

-

Reduction: The nitro group is reduced to an amino group via catalytic reduction using ammonium formate and a metal catalyst.

This improved method reportedly achieves a total yield of 39.3%, which is an 8.5% improvement over previous technologies.[5]

Diagram 2: Synthesis Workflow

Spectroscopic Data

Biological Activities and Potential Applications

This compound has been identified as a potential hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).

Potential as a PDE1 Inhibitor

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] PDE1, a dual-substrate PDE, is activated by calcium/calmodulin and plays a role in various signaling pathways.[6] Inhibition of PDE1 can lead to an increase in cAMP and/or cGMP levels, which can modulate downstream cellular processes.

Diagram 3: General PDE1 Signaling Pathway

Potential as a Hypolipidemic Agent

The potential hypolipidemic activity of this compound suggests it may play a role in lowering lipid levels in the body. The exact mechanism for this class of compounds is not fully elucidated but may involve the modulation of enzymes involved in lipid metabolism.

Experimental Protocols for Biological Assays

Detailed experimental protocols for assessing the biological activity of this specific compound are not available. However, general protocols for similar compounds can be adapted.

5.3.1. In Vitro PDE1 Inhibition Assay (General Protocol)

A common method to assess PDE1 inhibition is a fluorescence polarization (FP) assay.

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant PDE1 enzyme, a fluorescently labeled cAMP or cGMP substrate, and the test compound at various concentrations.

-

Incubation: The reaction is incubated to allow the PDE1 enzyme to hydrolyze the cyclic nucleotide substrate.

-

Detection: A phosphate-binding agent is added. In the presence of the hydrolyzed substrate (5'-AMP or 5'-GMP), the binding agent forms a large, slowly rotating complex, resulting in a high FP signal. If the inhibitor is effective, less substrate is hydrolyzed, leading to a lower FP signal.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

5.3.2. In Vivo Hypolipidemic Activity Assay (General Protocol in Rodent Model)

-

Induction of Hyperlipidemia: A high-fat diet is administered to rodents (e.g., rats or mice) for a specified period to induce hyperlipidemia.

-

Compound Administration: The test compound is administered orally or via another appropriate route to the hyperlipidemic animals. A control group receives the vehicle.

-

Blood Sample Collection: Blood samples are collected at specified time points.

-

Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured using standard enzymatic kits.

-

Data Analysis: The lipid levels in the treated group are compared to the control group to determine the hypolipidemic effect of the compound.

Conclusion

This compound is a molecule of significant interest, primarily due to its role as a precursor in the synthesis of Sildenafil. Its potential as a PDE1 inhibitor and a hypolipidemic agent warrants further investigation. While a general understanding of its synthesis and potential biological activities exists, a notable gap in the publicly available literature is the lack of detailed experimental protocols and comprehensive spectroscopic characterization data for this specific compound. Further research is required to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts [mdpi.com]

- 2. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 3. myttex.net [myttex.net]

- 4. WO2001019827A1 - A novel process for the synthesis of sildenafil citrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

In-Depth Technical Guide: The Inferred Mechanism of Action of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Disclaimer: This technical guide outlines the inferred mechanism of action for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Publicly available scientific literature does not currently provide direct experimental evidence or quantitative data on the specific biological activity of this compound. The proposed mechanism is based on its established role as a key intermediate in the synthesis of Sildenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, and reports suggesting its potential as a phosphodiesterase (PDE) inhibitor, possibly targeting the PDE1 isoform.[1][2]

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of pyrazole carboxamide derivatives.

Executive Summary

This compound is a pyrazole carboxamide derivative recognized primarily for its role in the synthesis of Sildenafil.[3] The pyrazole carboxamide scaffold is a versatile pharmacophore present in numerous biologically active compounds. Given its structural relationship to Sildenafil and other known enzyme inhibitors, the most probable mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. This guide will explore the potential mechanisms of action through PDE1 and PDE5 inhibition, the associated signaling pathways, and the experimental protocols used to characterize such compounds.

Inferred Pharmacological Target and Mechanism of Action

The primary inferred pharmacological targets for this compound are phosphodiesterase enzymes, with a potential for activity against PDE1 and/or PDE5.

Phosphodiesterase (PDE) Enzymes

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) to their inactive 5'-monophosphate forms. By controlling the levels of these second messengers, PDEs play a critical role in a vast array of physiological processes.

Potential Inhibition of PDE5

The structural similarity to Sildenafil, a potent PDE5 inhibitor, is the strongest indicator of a potential mechanism of action. PDE5 specifically hydrolyzes cGMP. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade results in the relaxation of smooth muscle cells, leading to vasodilation. This is the established mechanism for the therapeutic effects of Sildenafil in erectile dysfunction and pulmonary hypertension.

Potential Inhibition of PDE1

Some sources suggest that this compound may act as a PDE1 inhibitor.[2] The PDE1 family of enzymes is unique in that its activity is stimulated by calcium/calmodulin. PDE1 isoforms can hydrolyze both cAMP and cGMP. Inhibition of PDE1 would lead to an increase in the intracellular levels of these cyclic nucleotides, impacting a variety of cellular functions, including smooth muscle contraction, inflammation, and neuronal signaling.

Quantitative Data on Related Compounds

While no specific quantitative data for this compound is available, the following table summarizes the inhibitory activity of Sildenafil against various PDE isoforms to provide context for the potential activity of a structurally related compound.

| Compound | PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |

| Sildenafil | PDE1 | > 80-fold | |

| PDE2 | > 700-fold | ||

| PDE3 | > 700-fold | ||

| PDE4 | > 700-fold | ||

| PDE5 | 3.5 | - | |

| PDE6 | ~10-fold |

Note: Data is compiled from various sources and is intended for illustrative purposes.

Signaling Pathways

The inhibition of PDE5 directly impacts the nitric oxide (NO)/cGMP signaling pathway, a crucial regulator of vascular tone.

The NO/cGMP Signaling Pathway

The binding of nitric oxide to soluble guanylate cyclase (sGC) stimulates the production of cGMP from GTP. Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. PDE5 acts as a negative regulator of this pathway by degrading cGMP. Inhibition of PDE5 removes this negative regulation, amplifying the effects of NO.

Experimental Protocols

To experimentally determine the mechanism of action and inhibitory potency of this compound, a phosphodiesterase inhibition assay would be a primary method.

In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for measuring PDE inhibition in a high-throughput format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.

Principle: This assay uses a fluorescently labeled cGMP (or cAMP) analog (e.g., FAM-cGMP). In the absence of an inhibitor, the PDE enzyme hydrolyzes the FAM-cGMP to FAM-GMP. A specific binding agent that only binds to the monophosphate product is then added. This larger complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of an effective inhibitor, FAM-cGMP is not hydrolyzed, does not bind to the binding agent, and tumbles rapidly, resulting in a low FP signal. The decrease in FP is proportional to the inhibition of the PDE enzyme.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE1A or PDE5A)

-

Fluorescently labeled substrate (e.g., FAM-cGMP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Binding agent (specific for 5'-GMP)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Sildenafil for PDE5)

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound, positive control, or DMSO vehicle (for no inhibition control) to the appropriate wells of the microplate.

-

Add the diluted PDE enzyme solution to all wells except for the "no enzyme" control wells.

-

Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorescently labeled substrate solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding the binding agent solution to all wells.

-

Incubate at room temperature to allow the binding to stabilize.

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

While direct experimental data on the mechanism of action of this compound is lacking, its chemical structure and role as a precursor to Sildenafil strongly suggest that it functions as a phosphodiesterase inhibitor. The primary targets are likely to be PDE5 and/or PDE1. Further investigation through in vitro enzymatic assays, as described in this guide, is necessary to confirm this inferred mechanism, determine its potency and selectivity profile, and fully elucidate its pharmacological potential. The protocols and pathways detailed herein provide a comprehensive framework for such an investigation.

References

The Multifaceted Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the biological activities of pyrazole carboxamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action to support further research and development in this promising area.

Anticancer Activity

Pyrazole carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazole carboxamide derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected pyrazole carboxamide derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [1] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [1] |

| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29 (Colon) | 3.17 | [2] |

| Pyrazole Benzothiazole Hybrid (Compound 25) | PC3 (Prostate) | 4.21 | [2] |

| Pyrazole Benzothiazole Hybrid (Compound 25) | A549 (Lung) | 5.64 | [2] |

| Pyrazole Benzothiazole Hybrid (Compound 25) | U87MG (Glioblastoma) | 6.77 | [2] |

| Indole-Pyrazole Derivative (Compound 33) | HCT116 (Colon) | <23.7 | [2] |

| Indole-Pyrazole Derivative (Compound 34) | HCT116 (Colon) | <23.7 | [2] |

| Pyrazole Isolongifolanone Derivative (Compound 37) | MCF-7 (Breast) | 5.21 | [2] |

| Pyrazole-Thiadiazole Hybrid (Compound 6g) | A549 (Lung) | 1.537 | [3] |

| N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA gyrase | 0.15 µg/mL | [4] |

| N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | B. subtilis DNA gyrase | 0.25 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening method for evaluating the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxamide derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[6][7]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5][8]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[5][8]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for assessing cell viability.

Signaling Pathways in Anticancer Activity

Pyrazole carboxamide derivatives exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer.

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival.[9] Some pyrazole carboxamide derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[3][10]

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyrazole carboxamide derivatives.

-

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, differentiation, and apoptosis.[11] Dysregulation of this pathway is a common feature of many cancers. Certain pyrazole derivatives can inhibit components of the MAPK pathway, such as p38 MAPK, leading to cell cycle arrest and apoptosis.[12]

MAPK/ERK Signaling Pathway Inhibition

Caption: Pyrazole carboxamide derivatives can inhibit key kinases in the MAPK/ERK pathway.

Antimicrobial Activity

Pyrazole carboxamide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline 9 | S. aureus (MDR) | 4 | [13] |

| Pyrazoline 9 | S. epidermidis (MDR) | 4 | [13] |

| Pyrazoline 9 | E. faecalis (MDR) | 4 | [13] |

| Pyrazoline 9 | E. faecium (MDR) | 4 | [13] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | [14] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | E. coli | 125 | [14] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | A. niger | 2.9 | [14] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | C. albicans | 7.8 | [14] |

| Pyrazole-thiazole hybrid 23 | S. aureus | 1.56 | [15] |

| Pyrazole-thiazole hybrid 23 | P. aeruginosa | 6.25 | [15] |

| Aza-indole-pyrazole hybrid 36 | E. coli | 0.31 | [15] |

| Aza-indole-pyrazole hybrid 36 | K. pneumoniae | 0.62 | [15] |

| Aza-indole-pyrazole hybrid 36 | P. aeruginosa | 1.56 | [15] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[2][16]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the agent.

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.[17]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.[18]

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[2][19]

-

Compound Application: Add a known concentration of the pyrazole carboxamide derivative solution to the wells. Include positive (known antibiotic) and negative (solvent) controls.[19]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.[16]

Experimental Workflow for Agar Well Diffusion Assay

References

- 1. researchgate.net [researchgate.net]

- 2. botanyjournals.com [botanyjournals.com]

- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hereditybio.in [hereditybio.in]

An In-depth Technical Guide on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a Potential Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a pyrazole derivative with potential as a phosphodiesterase (PDE) inhibitor. This document collates available physicochemical data, outlines a detailed synthesis protocol, and provides a generic experimental workflow for evaluating its inhibitory effects on phosphodiesterases. Notably, this compound is recognized as a key intermediate and impurity in the synthesis of Sildenafil, a potent and selective PDE5 inhibitor.[1][2] While its direct PDE inhibitory activity is not extensively documented in publicly available literature, it has been suggested as a possible inhibitor of PDE1.[3][4] This guide aims to serve as a foundational resource for researchers interested in exploring the pharmacological profile of this compound and other pyrazole-based derivatives as potential PDE inhibitors.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is vital for a myriad of physiological processes. Consequently, inhibitors of PDEs have emerged as important therapeutic agents for a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.

This compound has garnered interest due to its structural similarity to known PDE inhibitors and its role as a precursor in the synthesis of Sildenafil.[2][5] This guide provides a detailed examination of its chemical properties, a potential synthetic route, and methodologies to ascertain its inhibitory potential against various PDE isoforms.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below, alongside the properties of the well-characterized PDE5 inhibitor, Sildenafil, for comparative purposes.

Table 1: Physicochemical Properties of this compound and Sildenafil

| Property | This compound | Sildenafil |

| IUPAC Name | 4-amino-1-methyl-3-propylpyrazole-5-carboxamide[2] | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[6] |

| CAS Number | 139756-02-8[2] | 139755-83-2[6] |

| Molecular Formula | C₈H₁₄N₄O[2] | C₂₂H₃₀N₆O₄S[6] |

| Molecular Weight | 182.22 g/mol [2] | 474.58 g/mol [6] |

| Melting Point | 98-101 °C | 189-190 °C[6] |

| pKa | Not available | Basic pKa: 6.5, Acidic pKa: 9.2[7] |

| Aqueous Solubility | Enhanced in hydrochloride salt form[4] | 3.5 mg/mL (as citrate salt)[6] |

| LogP | 0.5 (Computed)[2] | 1.9 (Experimental)[6] |

| Polar Surface Area (PSA) | 86.9 Ų[2] | 118 Ų[6] |

Biological Activity

While this compound is cited as a potential PDE1 inhibitor, there is a lack of publicly available quantitative data (e.g., IC₅₀ values) to substantiate this claim.[3][4] For comparison, the established inhibitory profile of Sildenafil is presented in the table below.

Table 2: In Vitro Inhibitory Activity of Sildenafil against various PDE isoforms

| PDE Isoform | IC₅₀ (nM) |

| PDE1 | >10,000 |

| PDE2 | >10,000 |

| PDE3 | >10,000 |

| PDE4 | >10,000 |

| PDE5 | 3.6 |

| PDE6 | 35 |

Data sourced from publicly available literature.

Signaling Pathway of PDE Inhibition

The inhibition of phosphodiesterases, particularly PDE5, leads to an increase in intracellular levels of cGMP. This augmentation of the nitric oxide (NO)/cGMP signaling pathway results in smooth muscle relaxation and vasodilation. The diagram below illustrates this general signaling cascade.

References

- 1. Showing Compound Sildenafil (FDB023606) - FooDB [foodb.ca]

- 2. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound Hydrochloride (EVT-342878) | 247584-10-7 [evitachem.com]

- 4. Buy this compound Hydrochloride | 247584-10-7 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative, is a key chemical intermediate primarily recognized for its role in the synthesis of the active pharmaceutical ingredient (API) Sildenafil. While its primary application lies in pharmaceutical manufacturing, preliminary information from commercial suppliers suggests potential intrinsic biological activities, including phosphodiesterase 1 (PDE1) inhibition and hypolipidemic effects. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its chemical and physical properties, detailed synthesis protocols, and a discussion of its known and potential biological activities. Due to the limited availability of public research on its direct biological effects, this guide also explores the structure-activity relationships of similar pyrazole carboxamide derivatives to provide a context for its potential pharmacological profile.

Chemical and Physical Properties

This compound is a multifaceted organic compound with the following identifiers and properties. The compound is most commonly available as a free base or as a hydrochloride salt, which enhances its solubility.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 139756-02-8 (free base); 247584-10-7 (hydrochloride salt) |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 98-101 °C |

| Solubility | The hydrochloride salt is more soluble in water. |

| SMILES | CCCc1c(N)c(C(=O)N)n(C)n1 |

| InChI | InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) |

Synthesis

The primary documented role of this compound is as a key intermediate in the synthesis of Sildenafil. An improved synthetic method has been reported, aiming for a more efficient and industrially scalable process.[1]

General Synthesis Pathway

A common synthetic route starts from ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. The process involves bromination followed by amination to yield the final product. A detailed, step-by-step protocol based on patent literature is provided below.[2]

Detailed Experimental Protocol

Step 1: Bromination of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in an organic solvent (e.g., dichloromethane), bromine is added at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched, and the organic layer is washed and concentrated to yield 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

Step 2: Amination of 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate

-

The bromo-intermediate is reacted with an ammonia source (e.g., aqueous ammonia or ammonia in an alcohol solution) in a sealed reactor.

-

The reaction is carried out in the presence of a base (e.g., sodium carbonate, triethylamine) at an elevated temperature and pressure.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to afford this compound.

Biological Activity and Potential Applications

While primarily known as a Sildenafil impurity, there are recurring, albeit unverified, claims from commercial suppliers regarding the potential biological activities of this compound.

Potential Phosphodiesterase 1 (PDE1) Inhibition

Several commercial sources suggest that this compound may act as a PDE1 inhibitor. PDE1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is involved in various physiological processes. Inhibition of PDE1 has been explored as a therapeutic strategy for a range of disorders, including neurodegenerative diseases and cardiovascular conditions. The structural similarity of this compound to other pyrazole-based PDE inhibitors lends some plausibility to this claim, though direct experimental evidence is lacking.

Potential Hypolipidemic Activity

The compound has also been described as a potential hypolipidemic agent, suggesting it may have a role in lowering lipid levels in the blood. The mechanism for this potential activity is not described in the available literature. Research into novel pyrazole derivatives has explored their utility in treating metabolic disorders, which could include dyslipidemia.

Role as a Sildenafil Impurity

The most well-documented aspect of this compound is its status as a process-related impurity in the synthesis of Sildenafil.[3] The presence of impurities in active pharmaceutical ingredients is a critical aspect of drug quality and safety, requiring careful control and monitoring during manufacturing.

Quantitative Data

There is a significant lack of publicly available quantitative data regarding the biological activity of this compound. No IC₅₀ or EC₅₀ values for PDE1 inhibition or data from hypolipidemic assays have been found in peer-reviewed literature.

| Assay | Target | Result |

| PDE1 Inhibition | PDE1 | No data available |

| Hypolipidemic Activity | In vivo/In vitro models | No data available |

Experimental Protocols for Biological Assays

Due to the absence of published research on the direct biological effects of this compound, detailed experimental protocols for its evaluation as a PDE1 inhibitor or a hypolipidemic agent are not available. However, generic protocols for such assays can be adapted for its study.

Generic PDE1 Inhibition Assay Protocol

-

Enzyme and Substrate Preparation: Recombinant human PDE1 enzyme and a fluorescently labeled cGMP substrate are prepared in assay buffer.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

Assay Reaction: The PDE1 enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of the fluorescent cGMP substrate.

-

Detection: The reaction is stopped, and the product is measured using a fluorescence plate reader. The degree of inhibition is calculated relative to a control without the inhibitor.

-

Data Analysis: IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-defined chemical entity with a primary, documented role as an intermediate in the synthesis of Sildenafil. While intriguing possibilities of its own biological activities as a PDE1 inhibitor and a hypolipidemic agent have been suggested, these claims remain to be substantiated by rigorous scientific investigation. The information presented in this guide, based on available literature and patent data, provides a solid foundation for researchers and drug development professionals interested in this compound, either for its use in synthesis or as a starting point for exploring its potential therapeutic applications. Further research is warranted to elucidate the pharmacological profile of this compound and validate its potential biological targets.

References

- 1. US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]

- 2. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

- 3. CN113754612B - Preparation method of sildenafil intermediate - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This pyrazole derivative is a key intermediate in the synthesis of high-profile pharmaceutical compounds, most notably Sildenafil. Furthermore, its structural motif suggests potential as a phosphodiesterase 1 (PDE1) inhibitor, opening avenues for research in neurodegenerative and cardiovascular diseases. This guide presents a comprehensive multi-step synthetic pathway, including detailed experimental procedures, and discusses the potential applications of the target compound. All quantitative data is summarized in tables for clarity, and key workflows are visualized using diagrams.

Application Notes

1. Pharmaceutical Intermediate in Sildenafil Synthesis:

The primary application of this compound is as a crucial building block in the industrial synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1] The pyrazole core of this intermediate forms a key part of the final drug's pyrazolo[4,3-d]pyrimidin-7-one structure. Its synthesis and purification are therefore of significant interest to pharmaceutical chemists and process development scientists.

2. Potential as a Phosphodiesterase 1 (PDE1) Inhibitor:

This compound has been identified as a potential inhibitor of phosphodiesterase 1 (PDE1).[2] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDE1 leads to increased intracellular levels of cAMP and cGMP, which can modulate a variety of physiological processes.

The potential inhibition of PDE1 by this compound suggests its utility in research areas where PDE1 is a therapeutic target, such as:

-

Neurodegenerative Diseases: PDE1 is highly expressed in the brain, and its inhibition has been explored as a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease by potentially enhancing cognitive function and neuroprotection.

-

Cardiovascular Conditions: PDE1 is also involved in the regulation of smooth muscle tone and cardiac function.

The core pyrazole structure is a common feature in many known PDE inhibitors, making this compound a valuable scaffold for the development of new and more selective therapeutic agents.

Experimental Protocols

The synthesis of this compound is a multi-step process commencing from ethyl 3-n-propylpyrazole-5-carboxylate. The overall synthetic workflow is outlined below.

Overall Synthesis Workflow

Caption: Multi-step synthesis of this compound.

Step 1: Methylation of Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate

This step involves the N-methylation of the pyrazole ring.

Materials:

-

Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate

-

Dimethyl sulfate

-

Sodium hydroxide

-

Toluene

-

Water

Procedure:

-

Dissolve ethyl 3-n-propyl-1H-pyrazole-5-carboxylate in toluene.

-

Add a solution of sodium hydroxide.

-

Carefully add dimethyl sulfate to the mixture while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Separate the organic phase, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

Table 1: Reaction Parameters for Methylation

| Parameter | Value |

| Reactants | Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate, Dimethyl sulfate |

| Solvent | Toluene |

| Base | Sodium Hydroxide |

| Temperature | Room Temperature |

| Typical Yield | ~75% |

Step 2: Amidation of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

This step converts the ethyl ester to the corresponding primary amide.

Materials:

-

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

-

Aqueous ammonia (e.g., 25-30%)

-

Ethanol (optional, as a co-solvent)

Procedure:

-

To a solution of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in ethanol (optional), add an excess of concentrated aqueous ammonia.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel.

-

Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid, 1-methyl-3-propyl-1H-pyrazole-5-carboxamide, can be purified by recrystallization.

Table 2: Reaction Parameters for Amidation

| Parameter | Value |

| Reactants | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, Aqueous Ammonia |

| Solvent | Water, Ethanol (optional) |

| Temperature | Room Temperature to 50 °C |

| Typical Yield | High |

Step 3: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide

This step introduces a nitro group at the 4-position of the pyrazole ring.

Materials:

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxamide

-

Dichloromethane

-

Fuming nitric acid

-

Ice water

Procedure:

-

Add 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide to 50 mL of dichloromethane in a reaction vessel.

-

Cool the mixture and maintain the temperature below 15°C.

-

Add fuming nitric acid (12 g) dropwise to the mixture.

-

Stir the reaction at 20-25°C and monitor by TLC until the starting material is no longer detectable.

-

Pour the reaction mixture into ice water and stir.

-

Separate the organic phase and wash it twice with water (20 mL each).

-

Dry the organic phase and concentrate the dichloromethane to obtain 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide.

Table 3: Reaction Parameters for Nitration

| Parameter | Value |

| Reactants | 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide, Fuming Nitric Acid |

| Solvent | Dichloromethane |

| Temperature | <15 °C (addition), 20-25 °C (reaction) |

| Reported Yield | 91% |

| Reported Purity (HPLC) | 95.6% |

Step 4: Reduction of 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

The final step involves the reduction of the nitro group to an amino group.

Materials:

-

4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

Zinc particles

-

Ammonium formate

-

[bmim][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate) or another suitable solvent

-

Water

-

Diethyl ether

Procedure:

-

Combine 21.2 g of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, 100 mL of [bmim][BF4], 13 g of zinc particles, 10 mL of water, and 9.5 g of ammonium formate.

-

Stir the mixture rapidly at room temperature.

-

Monitor the reaction by TLC until the starting material has been consumed.

-

Perform an extraction with diethyl ether (3 x 150 mL).

-

Combine the diethyl ether phases and concentrate to dryness to yield 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

Table 4: Reaction Parameters for Reduction

| Parameter | Value |

| Reactants | 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Zinc, Ammonium formate |

| Solvent | [bmim][BF4], Water |

| Temperature | Room Temperature |

| Reported Yield | 89% |

| Reported Purity (HPLC) | 95.1% |

Potential Signaling Pathway Inhibition

As a potential PDE1 inhibitor, this compound could modulate downstream signaling pathways by preventing the degradation of cAMP and cGMP.

Caption: Potential mechanism of action via PDE1 inhibition.

References

Application Notes and Protocols for the Characterization of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a key intermediate and a potential impurity in the synthesis of various pharmaceutically active compounds, most notably Sildenafil.[1] Its chemical formula is C₈H₁₄N₄O, with a molecular weight of 182.22 g/mol .[1] Accurate and robust analytical methods are crucial for the identification, quantification, and characterization of this compound to ensure the quality, safety, and efficacy of final drug products. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₄O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 139756-02-8 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 98-101 °C | [2][3][4] |

| Purity (by HPLC) | >98.0% |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of this compound and for its quantification in bulk drug substances and formulations.

Experimental Protocol

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Lichrospher C18 (or equivalent), 5 µm particle size |

| Mobile Phase | Water:Acetonitrile (Gradient or Isocratic, specific ratio to be optimized) |

| Flow Rate | 1.0 mL/min (typical, may require optimization) |

| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Standard Solution | Prepare a stock solution of the reference standard of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare working standards by serial dilution. |

| Sample Solution | Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a similar concentration as the standard solution. |

| Procedure | Inject the standard and sample solutions into the chromatograph and record the chromatograms. |

| Calculation | The purity is calculated by the area normalization method. The concentration of the analyte in the sample is determined by comparing its peak area with that of the standard of a known concentration. |

Analytical Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Experimental Protocol:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |

| Sample Concentration | 5-10 mg/mL | 20-50 mg/mL |

| Temperature | 25 °C | 25 °C |

Expected Chemical Shifts:

Disclaimer: The following are predicted chemical shifts based on the structure of this compound and data from similar compounds. Actual values must be confirmed using a certified reference standard.

¹H NMR (Predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (propyl) | ~0.9 | Triplet |

| CH₂ (propyl) | ~1.6 | Sextet |

| CH₂ (propyl, adjacent to pyrazole) | ~2.5 | Triplet |

| N-CH₃ | ~3.7 | Singlet |

| NH₂ (amino) | ~4.5 (broad) | Singlet |

| NH₂ (carboxamide) | ~6.8 and ~7.2 (broad) | Singlet |

¹³C NMR (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (propyl) | ~14 |

| CH₂ (propyl) | ~22 |

| CH₂ (propyl, adjacent to pyrazole) | ~30 |

| N-CH₃ | ~35 |

| C5 (pyrazole) | ~105 |

| C4 (pyrazole) | ~140 |

| C3 (pyrazole) | ~150 |

| C=O (carboxamide) | ~165 |

Workflow for NMR Analysis

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Experimental Protocol:

| Parameter | Condition |

| Ionization Technique | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Mode | Positive Ion Mode |

| Sample Introduction | Direct infusion or coupled with LC |

| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL. |

Expected Fragmentation Pattern:

Disclaimer: The following are predicted fragmentation patterns. Actual fragmentation should be confirmed with a reference standard.

The molecular ion [M+H]⁺ is expected at m/z 183.12. Common fragmentation pathways may involve the loss of the carboxamide group, the propyl chain, and other neutral losses.

Predicted Major Fragments (m/z):

| m/z | Possible Fragment |

| 183.12 | [M+H]⁺ |

| 166.10 | [M+H - NH₃]⁺ |

| 140.10 | [M+H - C₃H₇]⁺ |

| 124.08 | [M+H - C₃H₇ - NH₂]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol:

| Parameter | Condition |

| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16-32 |

| Sample Preparation | For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix a small amount of the sample with dry KBr powder and press into a pellet. |

Expected Characteristic Absorption Bands:

Disclaimer: The following are predicted absorption bands. Actual values should be confirmed with a reference standard.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400 - 3100 | N-H stretching (amino and amide groups) |

| 2960 - 2850 | C-H stretching (aliphatic) |

| ~1660 | C=O stretching (amide I) |

| ~1620 | N-H bending (amide II) |

| ~1590 | C=N and C=C stretching (pyrazole ring) |

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity determination, and structural elucidation. It is imperative to use certified reference standards for the validation of these methods and for the accurate quantification of the compound in various samples. These protocols are intended to serve as a starting point for method development and can be further optimized based on specific laboratory instrumentation and regulatory requirements.

References

Application Notes and Protocols for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a substituted pyrazole derivative with the CAS Number 139756-02-8. It is recognized as a key intermediate in the industrial synthesis of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1] Beyond its role as a synthetic precursor, this compound has been identified as a potential therapeutic agent in its own right, with suggested activities as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1). These potential applications make it a molecule of interest for research and development in cardiovascular and neurological disorders.

This document provides an overview of the known synthesis methods, potential applications, and generalized experimental protocols for investigating the biological activities of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 139756-02-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 98-101 °C |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Poorly soluble in water. |

Synthesis Protocol

An improved, multi-step synthesis for this compound has been reported, offering a higher yield and suitability for industrial production.[2] The following protocol is a generalized representation of this synthetic route.

Experimental Protocol: Improved Synthesis

Objective: To synthesize this compound from ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate.

Materials:

-

Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate

-

Bromine

-

Ammonia

-

Organic solvents (e.g., dichloromethane, chloroform)

-

Ammonium formate

-

Metal catalyst (e.g., Palladium on carbon)

Procedure:

-

Bromination: Dissolve ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate in a suitable organic solvent. At a controlled temperature, add bromine to the reaction mixture to yield 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester.

-

Amidation & Hydrolysis (One-Pot): Without isolation of the intermediate, the crude product from the previous step undergoes amidation and hydrolysis. This is achieved by reacting with ammonia under appropriate conditions. This step avoids the need for purification by column chromatography.

-

Nitration: The resulting product is subjected to nitration. Solvent extraction is utilized in this step to improve the process.

-

Reduction: The final step involves the reduction of the nitro group to an amino group. This is accomplished through catalytic reduction using ammonium formate in the presence of a metal catalyst.

This improved method has been reported to achieve a total yield of 39.3%, which is an 8.5% improvement over previous technologies.[2]

Diagram of Synthesis Workflow:

Caption: Workflow for the improved synthesis of the target compound.

Application 1: Potential PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDE1 can lead to increased levels of these second messengers, which are involved in various physiological processes, including neuronal signaling. The structural similarity of the target compound to other pyrazole-based PDE inhibitors suggests its potential in this area.

Experimental Protocol: In Vitro PDE1 Inhibition Assay (Generalized)

Objective: To determine the in vitro inhibitory activity of this compound against PDE1.

Materials:

-

Recombinant human PDE1 enzyme

-

This compound

-

cGMP or cAMP substrate

-

Assay buffer (e.g., Tris-HCl based)

-

Detection reagents (e.g., fluorescent or luminescent based)

-

Positive control inhibitor (e.g., Vinpocetine)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

-

Assay Reaction: In a microplate, add the PDE1 enzyme, assay buffer, and the test compound at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding the cGMP or cAMP substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.